1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione
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Overview
Description
1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Preparation Methods
The synthesis of 1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophenes and benzene derivatives.
Introduction of the Trifluorobutane Moiety: The trifluorobutane group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylating agents.
Final Assembly: The final product is obtained by coupling the benzothiophene core with the trifluorobutane moiety under specific reaction conditions, such as the use of catalysts and controlled temperatures.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable processes and equipment.
Chemical Reactions Analysis
1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiophene ring are replaced by other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(1-Benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:
1-(1-Benzothiophen-2-yl)cyclohexylpiperidine: A compound with a similar benzothiophene core but different functional groups, known for its dopamine reuptake inhibition properties.
(2E)-3-(1-Benzothiophen-2-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one: A chalcone derivative with important pharmacological applications.
Properties
CAS No. |
399-80-4 |
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Molecular Formula |
C12H7F3O2S |
Molecular Weight |
272.24 g/mol |
IUPAC Name |
1-(1-benzothiophen-2-yl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C12H7F3O2S/c13-12(14,15)11(17)6-8(16)10-5-7-3-1-2-4-9(7)18-10/h1-5H,6H2 |
InChI Key |
UGWUCJYFRPNSHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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